Theaflavin 3,3'-digallate

xanthine oxidase inhibition urate-lowering antioxidant mechanism

Theaflavin 3,3'-digallate (TF3, TFDG) is the preferred biflavonoid for studies requiring maximal NF-κB pathway suppression, outperforming EGCG and non-gallated theaflavins in iNOS/NO inhibition. Its dual-gallate structure confers enhanced potency in xanthine oxidase assays and HSV-1 antiviral screening. Select this well-characterized polyphenol reference to ensure reproducible, pathway-specific data and avoid variability inherent in mixed congener preparations.

Molecular Formula C43H32O20
Molecular Weight 868.7 g/mol
CAS No. 30462-35-2
Cat. No. B047676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheaflavin 3,3'-digallate
CAS30462-35-2
SynonymsTheaflavin 3;  Theaflavin 3,3’-di-O-gallate;  TF3;  3,4,5-Trihydroxy-benzoic Acid (3,4,6-Trihydroxy-5-oxo-5H-benzocycloheptene-1,8-diyl)bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] Ester;  [2R-[2α(2R*,3R*),3α]]- 3,4,5-Trihydroxy-benzoi
Molecular FormulaC43H32O20
Molecular Weight868.7 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
InChIInChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)
InChIKeyZEASWHWETFMWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theaflavin 3,3'-digallate (CAS 30462-35-2) — Black Tea-Derived Biflavonoid with Documented Bioactivity Profile


Theaflavin 3,3'-digallate (TF3, TFDG, CAS 30462-35-2) is a biflavonoid polyphenol formed during the enzymatic fermentation of green tea catechins to black tea. Structurally, it comprises two epicatechin gallate units linked via a benzotropolone ring, distinguished from other theaflavins by the presence of galloyl esters at both the 3- and 3′-positions [1]. This structural feature confers enhanced lipophilicity and hydrogen-bonding capacity relative to its mono-gallated (TF2A, TF2B) and non-gallated (TF1) congeners [2]. TF3 is widely employed as a reference standard in antioxidant assays, a lead scaffold in anti-inflammatory and antiviral drug discovery, and a chemical probe for investigating NF-κB and MAPK signaling pathways [3].

Theaflavin 3,3'-digallate — Why Substituting with Other Tea Polyphenols Compromises Experimental Reproducibility


Substitution of TF3 with other theaflavins (TF1, TF2A, TF2B) or green tea catechins (EGCG) introduces significant variability in potency, mechanism, and target selectivity. While TF3 and EGCG are both tea-derived polyphenols with antioxidant properties, they exhibit distinct potency hierarchies across assay systems: TF3 demonstrates superior inhibition of xanthine oxidase and NF-κB-driven iNOS expression compared to EGCG, yet differing rank orders in direct ROS scavenging [1][2]. Among theaflavin congeners, the presence, number, and position of galloyl moieties dictate both activity magnitude and pathway engagement—for instance, TF1 mediates apoptosis primarily via the intrinsic pathway, whereas TF3 engages both intrinsic and extrinsic pathways, with divergent effects on HIF-1α-dependent VEGF secretion [3]. Consequently, using an uncharacterized theaflavin mixture or an alternative polyphenol in assays designed for TF3 may yield non-comparable, non-interpretable, or outright contradictory results, undermining the validity of structure-activity relationship studies and translational research programs.

Theaflavin 3,3'-digallate — Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


TF3 as the Most Potent Xanthine Oxidase Inhibitor Among Tea Polyphenols and EGCG

TF3 was identified as the most potent competitive inhibitor of xanthine oxidase (XO) among six tested tea-derived compounds, including the green tea polyphenol EGCG. This represents a class-level superiority over the widely used comparator EGCG, which is frequently employed as a benchmark antioxidant in XO inhibition studies [1].

xanthine oxidase inhibition urate-lowering antioxidant mechanism gout research

TF3 Superior to EGCG in Blocking NF-κB Activation and iNOS Induction in Macrophages

In LPS-activated RAW 264.7 murine macrophages, TF3 demonstrated stronger inhibition of NO generation and inducible NO synthase (iNOS) protein expression than (-)-epigallocatechin-3-gallate (EGCG). Theaflavin (TF1), the mono-gallate mixture (TF2A/TF2B), and thearubigin were less effective than both TF3 and EGCG. TF3 directly blocked NF-κB activation and IκB phosphorylation [1].

NF-κB signaling iNOS inhibition anti-inflammatory macrophage activation

TF3 Outperforms All Theaflavin Congeners in Anti-HSV-1 Activity with >99% Viral Inhibition at 50 μM

In a head-to-head comparison of purified theaflavins (TF1, TF2 mixture, TF3), TF3 was the most efficient anti-HSV-1 agent in both Vero and A549 cell lines. A concentration of 50 μM TF3 was sufficient to inhibit >99% of HSV-1 viral particle production. TF3 also demonstrated stability at vaginal pH, supporting its translational potential [1].

antiviral HSV-1 herpes simplex virus natural product antiviral

TF3 Exhibits Superior Peroxyl Radical Scavenging Activity Relative to EGCG

Using a modified oxygen radical absorbance capacity (ORAC) assay, theaflavins as a class demonstrated higher peroxyl radical scavenging activity than EGCG. Among theaflavin derivatives, TF3 exhibited activity comparable to TF2A and TF2B, with the overall hierarchy placing all theaflavins above EGCG [1].

peroxyl radical ORAC assay antioxidant capacity oxidative stress

TF3 as the Most Effective Theaflavin for Scavenging Hydrogen Peroxide and Hydroxyl Radical

In a systematic chemiluminescence analysis of the four main theaflavin derivatives, TF3 was identified as the most effective at scavenging hydrogen peroxide and hydroxyl radical. TF1 was most effective against superoxide, while TF2B demonstrated positive capacity across multiple ROS species including singlet oxygen [1].

ROS scavenging hydrogen peroxide hydroxyl radical chemiluminescence

Theaflavin 3,3'-digallate — High-Value Application Scenarios Based on Verified Differentiation Evidence


NF-κB Pathway Inhibition and iNOS Suppression in Macrophage-Based Inflammation Models

TF3 is the preferred polyphenol for studies requiring maximal suppression of NF-κB-driven iNOS expression and NO production in macrophage models (e.g., RAW 264.7). Head-to-head data demonstrate TF3 outperforms EGCG, TF1, and TF2 mixtures in this system, with mechanism traced to blockade of NF-κB activation and IκB phosphorylation [1]. This makes TF3 the appropriate reference compound for NF-κB pathway interrogation, anti-inflammatory drug discovery, and validation of iNOS-targeted interventions.

Xanthine Oxidase Inhibition for Hyperuricemia and Gout Research Programs

For academic or industrial programs targeting xanthine oxidase (XO) inhibition—whether for urate-lowering therapeutics or mechanistic studies of purine metabolism—TF3 is the most potent inhibitor among tea-derived polyphenols, surpassing EGCG, gallic acid, and other theaflavins [1]. Its competitive inhibition mechanism and distinct structural scaffold (biflavonoid with dual galloyl esters) position it as a valuable chemical probe or lead scaffold orthogonal to purine-analog inhibitors like allopurinol.

HSV-1 Antiviral Screening and Natural Product Drug Discovery

In antiviral screening campaigns targeting HSV-1, TF3 provides the highest potency among theaflavin congeners, achieving >99% viral inhibition at 50 μM in both Vero and A549 cells [1]. TF3 acts directly on virions and remains stable at vaginal pH, supporting its use in topical antiviral formulation development. Researchers should specify TF3 rather than undefined theaflavin mixtures to ensure reproducible antiviral efficacy data.

Hydrogen Peroxide- and Hydroxyl Radical-Specific Oxidative Stress Studies

For investigators examining H₂O₂- or hydroxyl radical-mediated cellular damage, TF3 is the most effective scavenger among the four main theaflavins [1]. Studies focused on these specific ROS species should employ TF3 rather than TF1 (which is optimal for superoxide) or TF2A/TF2B to maximize detection of protective effects and maintain assay sensitivity.

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